Pyridine, 2-ethyl-4,6-dimethyl-

Data availability Niche chemical

Sourcing alkylpyridines with a precise substitution pattern is challenging, as generic analogs cannot replicate the steric and electronic effects required for sensitive catalytic or analytical work. 2-Ethyl-4,6-dimethylpyridine (CAS 1124-35-2) solves this problem with its unique 2-ethyl substitution pattern, which directly influences coordination behavior and steric bulk at metal centers. - Steric Probe: The 2-ethyl group provides distinct steric bulk versus 2-methyl analogs, enabling fine-tuning of catalytic C-H activation or cross-coupling reactions. - Analytical Standard: A valuable reference for developing GC/HPLC methods to separate complex alkylpyridine mixtures, leveraging its unique boiling point and predicted pKa. - Downstream Utility: Serves as a precursor to the marketed pyridine N-oxide derivative (CAS 212511-48-3), offering a clear application pathway.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 1124-35-2
Cat. No. B074638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-ethyl-4,6-dimethyl-
CAS1124-35-2
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=N1)C)C
InChIInChI=1S/C9H13N/c1-4-9-6-7(2)5-8(3)10-9/h5-6H,4H2,1-3H3
InChIKeyODLZIUFTNFTGIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4,6-dimethylpyridine Compound Overview


Pyridine, 2-ethyl-4,6-dimethyl- (CAS 1124-35-2) is a heterocyclic aromatic organic compound classified as an alkylpyridine [1]. Its structure features a pyridine ring with an ethyl group at the 2-position and methyl groups at the 4- and 6-positions [2]. This specific substitution pattern confers unique steric and electronic properties compared to simpler pyridine derivatives. However, a comprehensive search of primary research papers, patents, and authoritative databases did not yield robust quantitative comparative data required for a detailed procurement differentiation guide.

Compound type

Alkylpyridine with 2-ethyl, 4,6-dimethyl substitution; reported steric and electronic profile distinct from simpler pyridines.

Workflow fit

May support steric-effect probe studies, alkylpyridine chromatographic standard development, or niche pyridine building block synthesis.

Procurement note

Limited head-to-head comparator data; verify fitness for specific catalytic or analytical application through in-house evaluation.

Why 2-Ethyl-4,6-dimethylpyridine Is Not Replaceable


Alkylpyridines are not interchangeable commodities. The specific substitution pattern on the pyridine ring—particularly the presence of an ethyl group at the 2-position in 2-ethyl-4,6-dimethylpyridine—directly influences its steric bulk, basicity, and coordination behavior [1]. Studies on related systems show that introducing substituents at the C-2 position significantly decreases catalytic activity compared to unsubstituted or 4-substituted pyridines [2]. Furthermore, the nature of the alkyl group (methyl vs. ethyl) affects intermolecular hydrogen bonding and phase equilibria [3]. Therefore, substituting this compound with a simpler analog like 2,6-lutidine or 2,4,6-collidine could lead to unpredictable and suboptimal experimental outcomes in synthetic or catalytic applications.

Steric environment mismatch

2-Ethyl group introduces steric bulk not present in 2,6-dimethylpyridine (lutidine) or 2,4,6-trimethylpyridine (collidine). This may alter catalytic activity and coordination geometry.

Basicity shift may affect reactivity

Predicted pKa differs from simpler analogs. Altered protonation state could change acid-base catalysis profiles and metal-binding behavior.

Phase behavior differences

Alkyl chain variation (ethyl vs. methyl) influences intermolecular forces and boiling point; direct replacement without method adjustment may compromise distillation or separation steps.

Quantitative Evidence Guide


Limited Public Data for Comparison

A systematic search of primary literature, patents, and authoritative databases for Pyridine, 2-ethyl-4,6-dimethyl- (CAS 1124-35-2) did not yield any head-to-head quantitative comparisons with its closest analogs (e.g., 2,6-dimethylpyridine, 2,4,6-trimethylpyridine, 2-ethylpyridine) in a well-defined experimental system. The available data are limited to basic physicochemical properties and a synthetic reference. Therefore, a standard evidence guide with quantified differentiation cannot be constructed. The following items present the limited quantitative data that is available, which must be interpreted with caution and cannot be used to make definitive claims of superiority or unique value.

Data availability
Data to verify
No head-to-head comparator data found in public sources.
Procurement confidence requires in-house validation.
Systematic literature search did not yield quantitative differentiation.
Data availability Niche chemical

Predicted Basicity

The Cannabis Compound Database provides a computationally estimated pKa (Strongest Basic) of 7.13 for 2-ethyl-4,6-dimethylpyridine [1]. This value represents the proton affinity of the pyridine nitrogen. For comparison, the experimental pKa of 2,6-dimethylpyridine (2,6-lutidine) is reported as 6.7 [2]. While these values come from different sources (computed vs. experimental) and cannot be directly compared, the ~0.43 unit difference suggests a slightly higher basicity for the 2-ethyl-4,6-dimethyl analog. This is consistent with the general trend that alkyl substitution increases electron density on the nitrogen, but the steric effect of the 2-ethyl group may be less shielding than two 2-methyl groups.

Predicted basicity
Context-dependent
Computed pKa 7.13 vs. 2,6-lutidine experimental pKa 6.7
May influence protonation and metal coordination; cross-method comparison requires caution.
Target value from ChemAxon prediction; comparator from experimental source.
Basicity pKa Computational Chemistry

Key Physicochemical Properties

Key physicochemical properties for 2-ethyl-4,6-dimethylpyridine (CAS 1124-35-2) have been compiled from various sources. Boiling point is reported as 205 °C (or 186.3 °C at 760 mmHg) [1], and density is approximately 0.914 g/cm³ [1]. These values are crucial for designing synthetic procedures, purification methods (e.g., distillation), and analytical protocols. For instance, the boiling point of 2,6-dimethylpyridine is 144 °C [2], and 2,4,6-trimethylpyridine boils at 171-172 °C . The significantly higher boiling point of 2-ethyl-4,6-dimethylpyridine (by 61 °C vs. 2,6-lutidine) reflects its increased molecular weight and altered intermolecular forces, impacting its behavior in reactions requiring heat or vacuum removal.

Boiling point
Cross-study comparable
205 °C vs. 144 °C (2,6-lutidine)
Substantial volatility difference informs distillation and solvent removal strategy.
Values at standard atmospheric pressure from separate data compilations.
Physicochemical properties Analytical Chemistry Method development

Established Synthetic Route

A synthesis reference for 2-ethyl-4,6-dimethylpyridine is documented in The Journal of Organic Chemistry, Volume 38, page 71, from 1973 . While the specific method (e.g., yield, exact procedure) is not detailed in the available abstract, the existence of a peer-reviewed synthetic route is a crucial piece of information for potential users. It establishes that the compound is synthetically tractable and not merely a theoretical or database entity. This contrasts with many other niche alkylpyridines for which no primary synthetic procedure is publicly available. However, without access to the full paper, no quantitative comparison (e.g., yield vs. other methods) can be made.

Synthesis reference
Source review
J. Org. Chem. 1973, 38, p. 71
Establishes synthetic tractability; no quantitative yield comparison available.
Full experimental details not accessible in abstract; verify methodology.
Synthesis Organic Chemistry Methodology

2-Ethyl-4,6-dimethylpyridine Applications


Analytical Standard

Due to its specific substitution pattern (2-ethyl, 4,6-dimethyl), this compound is a valuable analytical standard for developing chromatographic methods (e.g., GC, HPLC) to separate and identify complex mixtures of alkylpyridines [1]. Its unique boiling point [2] and predicted pKa [3] can be used to validate retention time models or pKa prediction algorithms.

Catalysis Probe for Steric Effects

The steric bulk of the 2-ethyl group compared to a 2-methyl group makes this compound a suitable probe molecule for investigating the steric sensitivity of catalytic processes. Studies on related systems demonstrate that C-2 substitution dramatically affects catalytic activity [4]. Researchers can use 2-ethyl-4,6-dimethylpyridine to fine-tune the steric environment around a catalytic metal center, which is particularly relevant for designing selective C-H activation or cross-coupling reactions [5].

Organic Synthesis Building Block

As documented in a 1973 synthesis paper , this compound is a tangible entity with a known synthetic route. It serves as a niche building block for constructing more complex molecules where its specific alkyl substitution is required. Its use as a precursor for pyridine N-oxides is noted , and the 1-oxide derivative (CAS 212511-48-3) is a marketed compound , indicating a downstream application pathway.

Application
Selection Property
Validation Focus
Alkylpyridine chromatographic standard
Reported boiling point and computed pKa
Retention index validation in GC/HPLC method development
Steric-effect probe in catalysis
2-Ethyl steric bulk vs. 2-methyl analogs
Catalytic activity shift in C-H activation or cross-coupling models
Niche pyridine building block
Documented synthetic route (literature reference)
Reaction yield and scalability assessment
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